molecular formula C11H14N2O4 B054209 4-(丁基氨基)-3-硝基苯甲酸 CAS No. 120321-65-5

4-(丁基氨基)-3-硝基苯甲酸

货号: B054209
CAS 编号: 120321-65-5
分子量: 238.24 g/mol
InChI 键: PATRMRVHZVOHEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Butylamino)-3-nitrobenzoic acid, also known as 4-(Butylamino)-3-nitrobenzoic acid, is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Butylamino)-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Butylamino)-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 晶体学和分子结构:

    • 乙酰基-4-丁基氨基-3-硝基苯甲酸酯: 该化合物的晶体结构显示出由分子内N—H⋯O氢键形成的S(6)环状基元。结构进一步通过分子间的N—H⋯O和C—H⋯O氢键稳定,表明在理解分子相互作用和设计新材料(Narendra Babu et al., 2009)方面具有潜在应用。
  2. 化学合成和改进:

    • 甲基-4-丁酰氨基-3-甲基-5-硝基苯甲酸酯: 利用硝酸和硫酸混合的改进合成方法已经开发,具有高产率、低生产成本和高质量等优势。这表明其在高效和具有成本效益的工业生产中的实用性(Cai Chun, 2004)
  3. 药物中间体:

    • 甲基-4-丁氨基-3-甲基-5-氨基苯甲酸酯的合成: 这种重要的药物中间体以72%的总产率合成。该过程涉及对甲基-4-丁酰氨基-3-甲基苯甲酸酯进行硝化和还原硝化化合物。这表明其在药物制造中的作用(Tao Feng, 2005)
  4. 分子静电势和发光性能:

    • 乙酰基-1-丁基-2-(2-羟基-4-甲氧基苯基)-1H-苯并[d]咪唑-5-羧酸乙酯: 该化合物由乙酰基-4-(丁基氨基)-3-硝基苯甲酸酯合成。对其结构特征和分子静电势进行了分析,表明在需要详细分子分析的领域以及由于其发光性能可能在光电应用中具有潜在应用(Sathyanarayana et al., 2021)
  5. 固相合成:

    • 取代的2-氨基甲基苯并咪唑: 采用与4-(丁基氨基)-3-硝基苯甲酸酯密切相关的树脂结合的4-氟-3-硝基苯甲酸,用于创建取代的1,2-二氨基苯,随后形成苯并咪唑。这表明通过固相支持策略在创建多样化的药物化合物方面具有潜在应用(Kilburn et al., 2000)

安全和危害

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Personal protective equipment should be used .

未来方向

While specific future directions for 4-(Butylamino)-3-nitrobenzoic acid are not mentioned in the search results, therapeutic peptides are a unique class of pharmaceutical agents that have made great progress in the last decade thanks to new production, modification, and analytic technologies . This could suggest potential future directions for the development and application of 4-(Butylamino)-3-nitrobenzoic acid.

属性

IUPAC Name

4-(butylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-3-6-12-9-5-4-8(11(14)15)7-10(9)13(16)17/h4-5,7,12H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATRMRVHZVOHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385259
Record name 4-(butylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120321-65-5
Record name 4-(butylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 50 parts of 4-chloro-3-nitrobenzoic acid and 222 parts of 1-butanamine was stirred for 3 hours at reflux temperature. After cooling and evaporation of the excess of 1-butanamine, the reaction mixture was acidified with a sulfuric acid solution 2N to pH 1. The precipitated product was filtered off and dried, yielding 59 parts (100%) of 4-(butylamino)-3-nitrobenzoic acid (int. 7).
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Butylamino)-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Butylamino)-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Butylamino)-3-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Butylamino)-3-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Butylamino)-3-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Butylamino)-3-nitrobenzoic acid
Customer
Q & A

Q1: What are the key structural features of 4-(butylamino)-3-nitrobenzoic acid as revealed by the crystallographic study?

A1: The crystallographic analysis of 4-(butylamino)-3-nitrobenzoic acid reveals several key structural features []:

    Q2: Were there any challenges in determining the crystal structure of 4-(butylamino)-3-nitrobenzoic acid?

    A2: Yes, the crystal studied was a non-merohedral twin, meaning it was composed of two or more crystal domains in a specific, symmetrical arrangement []. This type of twinning can complicate crystallographic analysis. Despite this challenge, the researchers successfully determined the structure, with the minor twin component contributing to 29% of the overall structure.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。